Cas no 2229311-36-6 (4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol)
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol
- 2229311-36-6
- EN300-1796874
-
- Inchi: 1S/C10H17N3O/c1-13-7-6-12-9(13)10(11)4-2-8(14)3-5-10/h6-8,14H,2-5,11H2,1H3
- InChI Key: QTYQYEXSKUDMRB-UHFFFAOYSA-N
- SMILES: OC1CCC(C2=NC=CN2C)(CC1)N
Computed Properties
- Exact Mass: 195.137162174g/mol
- Monoisotopic Mass: 195.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 64.1Ų
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796874-0.05g |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol |
2229311-36-6 | 0.05g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1796874-0.1g |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol |
2229311-36-6 | 0.1g |
$1508.0 | 2023-09-19 | ||
| Enamine | EN300-1796874-0.25g |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol |
2229311-36-6 | 0.25g |
$1577.0 | 2023-09-19 | ||
| Enamine | EN300-1796874-0.5g |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol |
2229311-36-6 | 0.5g |
$1646.0 | 2023-09-19 | ||
| Enamine | EN300-1796874-1.0g |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol |
2229311-36-6 | 1g |
$1714.0 | 2023-06-02 | ||
| Enamine | EN300-1796874-2.5g |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol |
2229311-36-6 | 2.5g |
$3362.0 | 2023-09-19 | ||
| Enamine | EN300-1796874-5.0g |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol |
2229311-36-6 | 5g |
$4972.0 | 2023-06-02 | ||
| Enamine | EN300-1796874-10.0g |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol |
2229311-36-6 | 10g |
$7373.0 | 2023-06-02 | ||
| Enamine | EN300-1796874-1g |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol |
2229311-36-6 | 1g |
$1714.0 | 2023-09-19 | ||
| Enamine | EN300-1796874-5g |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol |
2229311-36-6 | 5g |
$4972.0 | 2023-09-19 |
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol
Chemical Profile of 4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol (CAS No: 2229311-36-6)
4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol (CAS No: 2229311-36-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic amines, which are widely recognized for their role in drug discovery and development. The presence of both an amino group and a methyl-substituted imidazole moiety in its molecular framework suggests a high degree of structural complexity, which may contribute to its multifaceted pharmacological properties.
The chemical structure of this compound consists of a cyclohexane ring substituted at the 4-position with an amino group and a 1-methyl-1H-imidazole ring. This arrangement creates a rigid yet flexible backbone that could interact with biological targets in various ways. The cyclohexane ring provides stability, while the imidazole ring introduces hydrogen bonding capabilities and potential metal coordination sites, which are crucial for drug-receptor interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol with biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic applications. The molecular interactions between this compound and its potential targets have been further explored through docking studies, which have revealed favorable binding poses that could lead to the development of novel drugs.
In the realm of medicinal chemistry, the synthesis of 4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol has been optimized to enhance yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic core efficiently. These techniques not only improve the scalability of production but also allow for the introduction of diverse functional groups, enabling the creation of analogues with tailored biological properties.
The biological evaluation of this compound has been conducted in various in vitro assays, focusing on its potential therapeutic effects. Preliminary results indicate that 4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol may possess anti-inflammatory, analgesic, and even anticancer properties. These findings are particularly intriguing given the growing interest in natural product-inspired scaffolds for drug development. The compound's ability to modulate multiple signaling pathways simultaneously makes it an attractive candidate for multitarget drug design.
Moreover, the pharmacokinetic profile of 4-amino-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol has been assessed to evaluate its suitability for clinical use. Studies have shown that this compound exhibits reasonable solubility and bioavailability, suggesting that it could be developed into a viable therapeutic agent. Additionally, its metabolic stability has been analyzed to ensure that it does not degrade rapidly in vivo, which is essential for maintaining therapeutic efficacy.
The synthetic versatility of this compound also allows for further derivatization, enabling researchers to explore new chemical space. By modifying functional groups or introducing additional heterocycles, new analogues can be generated with enhanced potency or selectivity. This approach aligns with the current trend in drug discovery toward structure-based design and rational optimization.
Recent publications have highlighted the importance of structure-function relationships in developing effective drugs. The unique structural features of 4-amino-4-(1-methyl-1H-imidazol-2-y)cyclohexan-l)-ol, such as its rigid core and hydrogen bonding capabilities, make it an ideal candidate for studying these relationships. By understanding how these structural elements contribute to biological activity, researchers can design more targeted and effective therapeutics.
The development of novel pharmaceuticals often involves interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of 4-amino--(l-methyl-lH-imidazol-z-yI)cyclohexan-l)-01 fits well within this framework, as it requires expertise in synthetic chemistry, molecular biology, and pharmacokinetics. Such collaborations are essential for translating laboratory discoveries into clinical applications.
In conclusion, 4-amino--(l-methyl-lH-imidazol-z-yI)cyclohexan-l)-01 (CAS No: 2229311366) represents a promising compound with significant potential in pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing unmet medical needs.
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